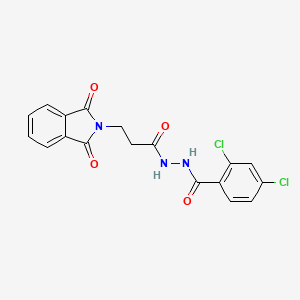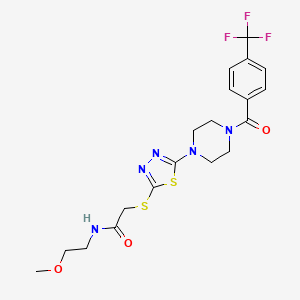
2,4-dichloro-N'-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-dichloro-N’-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide” is a chemical compound. It is a derivative of isoindoline-1,3-dione . The compound is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl) acetic acid . Further chlorination of this product forms 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . The second step involves the reaction of para-bromoaniline to yield N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, the crystal structure of a related compound, 4-((1,3-dioxoisoindolin-2-yl) has been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . For instance, the bromide group on the 4th position in the respective compound can be substituted with a phenol group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 3-(1,3-Dioxoisoindolin-2-yl)propanal, a related compound, is a solid at room temperature and should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
The compound has been found to have potential applications in the development of herbicides . This is due to its chemical reactivity and the ability to form various substitution patterns .
Colorants and Dyes
The compound is also used in the production of colorants and dyes . Its aromatic nature and the presence of carbonyl groups make it suitable for creating vibrant and stable colors .
Polymer Additives
The compound has been used as an additive in polymers . It can enhance the properties of polymers, making them more durable, flexible, and resistant to environmental factors .
Organic Synthesis
The compound plays a crucial role in organic synthesis . It’s involved in various synthetic strategies, enabling the efficient construction of compounds with various substitution patterns .
Photochromic Materials
The compound has applications in the development of photochromic materials . These are materials that change their color when exposed to light, and the compound’s unique chemical structure makes it ideal for this purpose .
Antitumor Activity
Derivatives of 1,3,4-thiadiazole, which can be synthesized from the compound, have shown antitumor activity . This makes the compound a potential candidate for the development of new cancer therapies .
Inhibition of Dihydrofolate Reductase
The compound has been found to be a potential inhibitor of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides, and inhibition of this enzyme is a common strategy in the treatment of various diseases, including cancer .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2,4-dichloro-N’-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide” and similar compounds could include further studies on their antimicrobial and antifungal activities . Additionally, more studies could be carried out to confirm the viability of these compounds as potential therapeutic agents .
properties
IUPAC Name |
2,4-dichloro-N'-[3-(1,3-dioxoisoindol-2-yl)propanoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O4/c19-10-5-6-13(14(20)9-10)16(25)22-21-15(24)7-8-23-17(26)11-3-1-2-4-12(11)18(23)27/h1-6,9H,7-8H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWVTUKJMAEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2870544.png)

![Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2870548.png)

![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2870552.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide](/img/structure/B2870554.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2870555.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)


![N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2870562.png)
